1-(2H-tetrazol-5-yl)propan-2-amine
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Overview
Description
1-(2H-tetrazol-5-yl)propan-2-amine is a chemical compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom
Mechanism of Action
Target of Action
It’s worth noting that tetrazole derivatives have been found to interact with various proteins and receptors .
Mode of Action
Tetrazole derivatives are known to form hydrogen bonds with amino acids, which can influence their binding energy .
Biochemical Pathways
Tetrazole derivatives are known to have diverse biological applications, indicating they may interact with multiple biochemical pathways .
Pharmacokinetics
Tetrazolate anions are known to be more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
Result of Action
Tetrazole derivatives have been associated with a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Action Environment
It’s worth noting that the stability and reactivity of tetrazole derivatives can be influenced by factors such as temperature .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-(2H-tetrazol-5-yl)propan-2-amine are largely due to its tetrazole ring. Tetrazoles are known to act as nonclassical bioisosteres of carboxylic acids due to their near pKa values This allows them to interact with a variety of enzymes, proteins, and other biomolecules
Molecular Mechanism
Given the diverse biological activities of tetrazoles, it is likely that this compound interacts with a variety of biomolecules, potentially leading to changes in gene expression, enzyme activation or inhibition, and other molecular effects .
Metabolic Pathways
It is possible that this compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2H-tetrazol-5-yl)propan-2-amine can be synthesized through several methods. One common approach involves the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc chloride. This reaction proceeds readily in water and can be catalyzed by various metal salts . Another method involves the use of triethyl orthoformate and sodium azide in the presence of a catalyst like ytterbium triflate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of catalyst and reaction conditions can vary depending on the desired yield and purity of the final product. Microwave-assisted synthesis has also been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions: 1-(2H-tetrazol-5-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the tetrazole ring.
Reduction: Reduced amines and other derivatives.
Substitution: Substituted tetrazoles with various functional groups.
Scientific Research Applications
1-(2H-tetrazol-5-yl)propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.
Industry: It is used in the production of high-energy materials and as a ligand in coordination chemistry.
Comparison with Similar Compounds
1-(2H-tetrazol-5-yl)propan-2-amine can be compared with other similar compounds, such as:
- 1-(2H-tetrazol-5-yl)ethan-1-amine
- 1-(2H-tetrazol-5-yl)butan-2-amine
- 1-(2H-tetrazol-5-yl)pentan-3-amine
Uniqueness: The uniqueness of this compound lies in its specific structure, which allows it to exhibit distinct chemical and biological properties compared to its analogs. Its propan-2-amine moiety provides unique steric and electronic characteristics that influence its reactivity and interactions with molecular targets .
Properties
IUPAC Name |
1-(2H-tetrazol-5-yl)propan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5/c1-3(5)2-4-6-8-9-7-4/h3H,2,5H2,1H3,(H,6,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQORIANGFJTCON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NNN=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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